1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine
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Description
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. Research emphasizes the significance of piperazine as a core structural element in developing potent anti-TB molecules, highlighting structure-activity relationships (SAR) that could inform the design of new anti-mycobacterial agents (Girase et al., 2020).
Pharmacological Versatility
Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine derivatives in drug design is underpinned by the capacity for slight modifications to the piperazine nucleus, enabling significant medicinal potential variations. This diversity underscores the adaptability of piperazine-based compounds for multiple therapeutic applications (Rathi et al., 2016).
Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, a class to which the queried compound may be related, involves extensive pre-systemic and systemic processes, including N-dealkylation to form 1-aryl-piperazines. These metabolites, with various receptor affinities, distribute extensively in tissues and undergo further biotransformation. This metabolic pathway highlights the complex pharmacokinetics of piperazine derivatives, relevant for designing drugs with targeted effects and minimized side effects (Caccia, 2007).
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution reactions, including those involving piperidine and related compounds, provides insight into the chemical reactivity and potential synthetic applications of piperazine derivatives. Understanding these reactions can aid in the development of novel compounds with designed pharmacological activities (Pietra & Vitali, 1972).
DNA Binding Properties
Some piperazine derivatives, by virtue of their structural features, have shown potential as DNA minor groove binders, indicating applications in molecular biology and drug design for targeting specific DNA sequences. This property is particularly relevant for anticancer strategies and the development of diagnostic tools (Issar & Kakkar, 2013).
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQADZFNFNHIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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